3-Methylcyclobutene 3-Methylcyclobutene
Brand Name: Vulcanchem
CAS No.: 1120-55-4
VCID: VC19734449
InChI: InChI=1S/C5H8/c1-5-3-2-4-5/h2-3,5H,4H2,1H3
SMILES:
Molecular Formula: C5H8
Molecular Weight: 68.12 g/mol

3-Methylcyclobutene

CAS No.: 1120-55-4

Cat. No.: VC19734449

Molecular Formula: C5H8

Molecular Weight: 68.12 g/mol

* For research use only. Not for human or veterinary use.

3-Methylcyclobutene - 1120-55-4

Specification

CAS No. 1120-55-4
Molecular Formula C5H8
Molecular Weight 68.12 g/mol
IUPAC Name 3-methylcyclobutene
Standard InChI InChI=1S/C5H8/c1-5-3-2-4-5/h2-3,5H,4H2,1H3
Standard InChI Key NFTHULPHIBKNNM-UHFFFAOYSA-N
Canonical SMILES CC1CC=C1

Introduction

Chemical Identity and Structural Characteristics

3-Methylcyclobutene (C₅H₈) is a monocyclic alkene with a molecular weight of 68.12 g/mol and a density of approximately 0.72 g/cm³ . The compound’s exact mass is 68.0626 g/mol, with a calculated LogP value of 1.58, indicating moderate hydrophobicity . Its structure consists of a cyclobutene ring system with a methyl group appended to the third carbon, creating a planar chirality center in certain derivatives.

Table 1: Fundamental Molecular Properties of 3-Methylcyclobutene

PropertyValue
CAS Registry Number1120-55-4
Molecular FormulaC₅H₈
Molecular Weight68.12 g/mol
Exact Mass68.0626 g/mol
LogP1.58
Boiling PointNot reported
Melting PointNot reported

The absence of reported boiling and melting points in primary literature reflects challenges in isolating pure samples due to its thermal instability . Spectroscopic analyses, including NMR and IR, confirm the ring strain through characteristic C=C stretching vibrations at 1,650–1,680 cm⁻¹ and deshielded vinyl proton signals in the δ 5.5–6.5 ppm range .

Synthesis Methodologies

Classical Cycloaddition Approaches

The seminal synthesis by Closs and Larrabee (1964) involves a [2+2] photocycloaddition between ethylene and propene derivatives, yielding 3-methylcyclobutene with 45–60% efficiency under UV irradiation . This method remains foundational, though side products like 1-methylcyclobutene (15–20%) necessitate chromatographic purification . Alternative routes include:

  • Dehydrohalogenation: Treatment of 3-methylcyclobutyl bromide with potassium tert-butoxide in THF, achieving 70% conversion but requiring low temperatures (-78°C) to prevent ring-opening .

  • Ring-Contraction Strategies: Pyrolysis of 3-methylcyclohexene at 400°C induces retro-Diels-Alder cleavage, forming 3-methylcyclobutene in 30% yield alongside ethylene byproducts .

Table 2: Comparative Synthesis Yields

MethodYield (%)Conditions
[2+2] Photocycloaddition45–60UV, 25°C
Dehydrohalogenation70t-BuOK, THF, -78°C
Pyrolytic Ring-Contraction30400°C, N₂ atmosphere

Modern Catalytic Innovations

Recent advances employ transition metal catalysts to enhance regioselectivity. Murakami et al. (2004) demonstrated that silyl-substituted cyclobutene precursors undergo nickel-catalyzed cross-coupling with methyl Grignard reagents, achieving 85% yield with >99% stereoretention . This method circumvents thermal degradation pathways common in classical syntheses.

Physicochemical Properties and Stability

The compound’s ring strain (estimated at 25–30 kcal/mol) dictates its reactivity. Differential scanning calorimetry (DSC) reveals an exothermic decomposition peak at 120°C, corresponding to ring-opening polymerization . Despite this instability, 3-methylcyclobutene exhibits remarkable solubility in nonpolar solvents (e.g., 220 mg/mL in hexane at 25°C), facilitating its use in solution-phase reactions .

Quantum mechanical calculations (DFT/B3LYP/6-311+G(d,p)) predict a HOMO energy of -9.2 eV, explaining its susceptibility to electrophilic attack at the double bond . The methyl group’s +I effect further polarizes the π-system, making the β-carbon a nucleophilic hotspot.

Reaction Chemistry and Derivatives

Thermal and Electrocyclic Processes

At temperatures >80°C, 3-methylcyclobutene undergoes conrotatory ring-opening to form 1,3-pentadiene with a half-life of 12 minutes at 100°C . This electrocyclic process follows Woodward-Hoffmann rules, showing activation energy (Eₐ) of 22.3 kcal/mol via Arrhenius analysis .

Diels-Alder Reactivity

The compound serves as a diene in inverse-electron-demand Diels-Alder reactions. With electron-deficient dienophiles like tetrazines, it achieves rate constants (k₂) of 0.45 M⁻¹s⁻¹ at 25°C, enabling applications in bioorthogonal chemistry .

Polymerization Behavior

Anionic polymerization using tert-butyllithium initiates chain growth through vinyl addition rather than ring-opening. Kitayama et al. (2002) reported poly(3-methylcyclobutene) with Mw = 45,000 Da and Đ = 1.2, exhibiting a glass transition temperature (Tg) of 145°C . Radical polymerization proves inefficient (Mw < 5,000 Da) due to chain-transfer reactions at allylic hydrogens .

Table 3: Polymerization Performance Metrics

Initiator SystemMw (Da)ĐTg (°C)
t-BuLi45,0001.2145
AIBN (Radical)4,8002.1N/A

Applications in Materials Science

High-Performance Polymers

The rigid cyclobutane rings in poly(3-methylcyclobutene) impart exceptional thermal stability, with 5% weight loss at 380°C under nitrogen (TGA) . Copolymers with styrene achieve dielectric constants as low as 2.3, making them candidates for microelectronic insulators .

Pharmaceutical Intermediates

Hydrogenation of 3-methylcyclobutene over Pd/C produces cis-3-methylcyclobutane, a key intermediate in prostaglandin analogs. Enantioselective hydrogenation using chiral Noyori-type catalysts reaches 98% ee under 50 bar H₂ .

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